4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride
Description
Molecular Formula: C₁₀H₁₀ClF₆N Molecular Weight: 218.30 g/mol (as per ) CAS No.: EN300-138702 (95% purity) . This compound is a fluorinated arylalkylamine hydrochloride salt, characterized by a trifluorobutyl chain linked to a 4-fluoro-2-methylphenyl group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Its synthesis likely involves alkylation or substitution reactions, as inferred from analogous procedures in and .
Properties
Molecular Formula |
C11H14ClF4N |
|---|---|
Molecular Weight |
271.68 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F4N.ClH/c1-7-6-8(12)2-3-9(7)10(16)4-5-11(13,14)15;/h2-3,6,10H,4-5,16H2,1H3;1H |
InChI Key |
OQZZFHPLPKHHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CCC(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the butanamine backbone:
Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution conditions: Often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can influence the compound’s binding affinity and activity at these targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs (fluorinated chains, aromatic substituents, or amine backbones) but exhibit distinct pharmacological and physicochemical properties:
* Discrepancy in molecular weight noted in ; likely due to data entry error.
Physicochemical and Functional Differences
Fluorination Patterns
- The target compound features a single fluorine and a methyl group on the phenyl ring, balancing lipophilicity and metabolic stability .
Amine Position and Salt Form
- The target’s primary amine at position 1 of the butan chain contrasts with the secondary amine in the (2R)-enantiomer (), altering receptor-binding kinetics .
- Hydrochloride salts are common across analogs to improve solubility, as seen in the target compound and 4-(4-chlorophenoxy)butan-1-amine hydrochloride .
Structure-Activity Relationships (SAR)
- Fluorine substitution: Increases metabolic stability and bioavailability compared to non-fluorinated analogs.
- Methyl vs. trifluoromethyl groups : The methyl group in the target compound reduces steric hindrance compared to bulkier substituents, favoring receptor binding .
Biological Activity
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethyl and fluoro substituents enhances its lipophilicity, which may affect its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride is C11H10F4N·HCl. Its structure includes a butanamine backbone with trifluoromethyl and fluoro groups that influence its chemical reactivity and biological interactions.
Research indicates that the unique trifluoromethyl group enhances the compound's binding affinity to various biological targets, including enzymes and receptors. The following table summarizes key mechanisms of action observed in studies:
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions. |
| Receptor Modulation | It can modulate receptor activity, potentially influencing signal transduction pathways. |
| Membrane Permeability | Enhanced lipophilicity increases membrane permeability, facilitating cellular uptake. |
Biological Activity Studies
Several studies have investigated the biological activity of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of fluorine atoms may contribute to its effectiveness by altering membrane integrity or inhibiting key metabolic processes.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.
- Neuropharmacological Effects : Research indicates that the compound may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Case Studies
A review of case studies highlights diverse applications and effects:
- Case Study 1 : A study on the compound's effect on human cancer cell lines showed a dose-dependent increase in cell death, indicating its potential as a chemotherapeutic agent.
- Case Study 2 : Research involving animal models demonstrated that administration resulted in significant behavioral changes, suggesting effects on the central nervous system.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoroacetophenone | C8H8FO | Lacks trifluoromethyl; used in organic synthesis |
| 3-Fluorobenzoylfluoride | C7H5F2O | Features difluoromethyl; potential pharmaceutical use |
| 4,4-Difluoro-N,N-dimethylbutanamide | C6H10F2N | Similar amine structure; explored for neuroactivity |
Q & A
Q. What are the recommended synthetic routes for 4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine hydrochloride?
Synthesis typically involves reductive amination of 4-fluoro-2-methylbenzaldehyde with 4,4,4-trifluorobutan-1-amine, followed by hydrochloric acid salt formation. Key steps include:
- Nucleophilic substitution : Reacting 4-fluoro-2-methylphenyl precursors with trifluorobutane derivatives under controlled pH.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate intermediates.
- Salt formation : Treating the free base with HCl in anhydrous ether .
Q. How can the compound’s structural integrity be validated post-synthesis?
Q. What are the solubility and optimal storage conditions for this compound?
- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Room-temperature storage is feasible for short-term use (<6 months) but may reduce purity over time .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .
Advanced Research Questions
Q. How can researchers investigate its pharmacological activity and receptor interactions?
Q. What analytical methods are suitable for quantifying trace impurities?
Q. How does the compound’s stability vary under physiological conditions?
Q. What are the implications of its stereochemistry on biological activity?
- Chiral resolution : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers.
- Enantioselective assays : Compare EC values of (R)- and (S)-forms in receptor-binding studies.
- Molecular docking : Simulate interactions with receptor active sites (e.g., AutoDock Vina) to rationalize stereochemical effects .
Q. How can researchers address contradictory solubility/stability data in literature?
- Empirical validation :
- Collaborative studies : Cross-validate findings with independent labs using standardized protocols.
Methodological Tables
Q. Table 1. Comparative Physicochemical Properties of Analogous Compounds
| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Key Receptor Targets |
|---|---|---|---|---|
| 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine HCl | 218.30 | 2.1 | 50 (HO) | 5-HT, D |
| (S)-1-(4-Fluorophenyl)butan-1-amine HCl | 203.68 | 1.8 | 45 (HO) | SERT, NET |
| 1-(3-Fluorophenyl)butan-1-amine HCl | 203.68 | 1.9 | 40 (HO) | TAAR1 |
Q. Table 2. Recommended Analytical Conditions for Purity Assessment
| Method | Column/Detector | Mobile Phase | Detection Wavelength |
|---|---|---|---|
| HPLC-UV | C18 (5 µm, 250 × 4.6 mm) | 70:30 MeCN/HO + 0.1% TFA | 254 nm |
| GC-MS (Derivatized) | HP-5MS (30 m × 0.25 mm) | He carrier, 2°C/min to 280°C | m/z 218 (M) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
